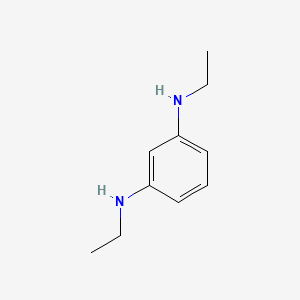

N1,N3-Diethylbenzene-1,3-diamine

Beschreibung

Significance of Diaminobenzene Scaffolds in Modern Organic and Materials Chemistry

Diaminobenzene derivatives are a cornerstone of modern organic and materials chemistry, serving as versatile building blocks for a vast array of functional molecules and polymers. Their utility stems from the presence of two reactive amino groups on a stable aromatic ring, which allows for a diverse range of chemical transformations. These scaffolds are integral to the synthesis of pharmaceuticals, agrochemicals, dyes, and high-performance polymers. The specific positioning of the amino groups—ortho, meta, or para—imparts distinct chemical properties and reactivities, enabling chemists to tailor the molecular architecture and function of the final products. For instance, 1,2-diaminobenzenes are crucial in the synthesis of benzimidazoles, a class of compounds with significant pharmaceutical applications, while 1,4-diaminobenzenes are key monomers in the production of robust aromatic polymers like aramids.

Overview of N1,N3-Diethylbenzene-1,3-diamine as a Foundational Chemical Entity in Research

Among the various diaminobenzene derivatives, this compound (also known as N,N'-diethyl-m-phenylenediamine) has emerged as a significant chemical entity in both academic and industrial research. Its structure, featuring ethyl groups on each of the nitrogen atoms of a meta-substituted diaminobenzene, provides a unique combination of reactivity and steric hindrance. This specific configuration influences its solubility, processing characteristics, and the properties of the materials derived from it. Researchers in medicinal chemistry, organic synthesis, polymer science, and advanced materials engineering frequently utilize this compound to create novel materials with tailored properties.

Scope and Objectives of Scholarly Investigation Pertaining to this compound

The primary focus of scholarly investigation into this compound revolves around its application as a monomer in polymer synthesis and as a curing agent for thermosetting resins. Key research objectives include:

The synthesis and characterization of novel polyamides and polyimides with enhanced solubility and processability.

The investigation of its role as a curing agent for epoxy resins to improve the thermal and mechanical properties of the final thermoset.

The exploration of its potential in the development of advanced materials, such as organic semiconductors, leveraging its unique electronic properties.

This article provides a comprehensive review of the chemical properties, synthesis, and significant research findings related to this compound.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-N,3-N-diethylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-3-11-9-6-5-7-10(8-9)12-4-2/h5-8,11-12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXUWOAUYCBLGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=CC=C1)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343636 | |

| Record name | N1,N3-Diethylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5857-99-8 | |

| Record name | N1,N3-Diethylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties

N1,N3-Diethylbenzene-1,3-diamine is typically a solid or a viscous liquid at room temperature. ntu.edu.tw Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | ntu.edu.tw |

| CAS Number | 5857-99-8 | ntu.edu.tw |

| Molecular Formula | C10H16N2 | ntu.edu.tw |

| Molecular Weight | 164.25 g/mol | ntu.edu.tw |

| Physical Form | Solid or viscous liquid | ntu.edu.tw |

| Storage Temperature | Room temperature, in a dark, dry, and sealed environment | ntu.edu.tw |

| Purity (Typical) | 95% | ntu.edu.tw |

Synthesis and Manufacturing

The synthesis of N1,N3-Diethylbenzene-1,3-diamine is not extensively detailed in publicly available literature. However, general methods for the N-alkylation of aromatic amines can be applied. A plausible synthetic route involves the reductive amination of 1,3-dinitrobenzene (B52904) with acetaldehyde, followed by reduction of the nitro groups, or the direct N-alkylation of 1,3-diaminobenzene with an ethylating agent such as ethyl halide under basic conditions.

A related patent for the preparation of N,N-diethyl-1,4-phenylenediamine hydrochloride describes a two-step process involving the nitrosation of diethylaniline followed by reduction. This suggests that similar strategies involving substituted anilines could be adapted for the synthesis of the meta-isomer.

Coordination Chemistry and Catalytic Applications of N1,n3 Diethylbenzene 1,3 Diamine Derived Ligands

N1,N3-Diethylbenzene-1,3-diamine as a Ligand and Precursor for Metal Complexation

This compound serves as a versatile precursor for the synthesis of more complex pincer ligands. A common strategy involves the functionalization of the diamine to introduce additional donor atoms, creating a tridentate chelating system. A key example of such a functionalized ligand precursor is 1,1′-(2-bromo-1,3-phenylene)-bis-(N,N-diethylamine), which can be synthesized from this compound. This precursor, often denoted as N(C–Br)NCH2-Et, provides a platform for the synthesis of NCN pincer complexes, where 'N' represents the nitrogen donors of the diethylamino groups and 'C' represents the central aryl carbon that bonds to the metal.

Synthesis and Characterization of Pincer Complexes Bearing this compound Scaffolds

The NCN pincer ligand derived from this compound has been successfully employed to synthesize a range of transition metal complexes. The general synthetic approach involves the in situ lithiation of the N(C–Br)NCH2-Et precursor, followed by transmetalation with a suitable metal halide salt. This method has proven effective for the preparation of iron, manganese, Group 6, and cobalt pincer complexes.

The synthesis of iron pincer complexes often utilizes neutral pincer ligands. researchgate.net While specific research on iron complexes with the N(C–Br)NCH2-Et ligand is not extensively documented in the provided results, the general methodology for creating iron pincer complexes suggests that reacting this ligand with an appropriate iron precursor could yield stable complexes. researchgate.net Studies on other iron pincer systems have revealed the ability of iron to exist in multiple oxidation states, from Fe(0) to Fe(IV), within a pincer ligand framework. researchgate.net The specific oxidation state is often influenced by the electronic properties of the pincer ligand and the other coordinating species. researchgate.net

The synthesis of manganese(I) pincer complexes has been achieved using various NNN pincer ligands, often in a two-step process. mdpi.com Typically, the ligand is first synthesized and then reacted with a manganese precursor like Mn(CO)5Br in the presence of a base. mdpi.com While direct synthesis with the N(C–Br)NCH2-Et ligand is not detailed in the provided search results, the established methods for manganese pincer complex formation are adaptable. mdpi.com Characterization of such complexes would likely involve NMR spectroscopy and X-ray crystallography to determine their structure and bonding. mdpi.com

Chromium:

The synthesis of both Cr(II) and Cr(III) NCN pincer complexes using the N(C–Br)NCH2-Et ligand precursor has been reported. nih.gov The reaction of the in-situ lithiated ligand with [CrCl3(THF)3] results in the formation of the Cr(III) complex, trans-[Cr(κ³NCN-NCNCH2-Et)(Cl)2(THF)]. nih.gov On the other hand, reacting the lithiated ligand with anhydrous CrCl2 can lead to the formation of a Cr(II) complex. nih.gov These complexes have been characterized by methods including X-ray crystallography. nih.gov

| Chromium Complex | Oxidation State | Synthesis Method |

| trans-[Cr(κ³NCN-NCNCH2-Et)(Cl)2(THF)] | Cr(III) | Reaction of lithiated N(C–Br)NCH2-Et with [CrCl3(THF)3] |

Molybdenum:

A variety of molybdenum(0), (I), and (II) complexes with different PNP and NNN pincer ligands have been synthesized and characterized. d-nb.inforesearchgate.net These complexes are typically prepared by reacting the desired pincer ligand with a molybdenum precursor such as Mo(PPh3)2(CH3CN)2(CO)2. d-nb.info While a complex with the specific N(C–Br)NCH2-Et ligand is not explicitly mentioned, the synthesis of Mo-7, an NNN pincer complex, was achieved by reacting bis-(2-pyridylmethyl)amine with the molybdenum precursor. d-nb.info This suggests the feasibility of synthesizing molybdenum complexes with the this compound derived scaffold.

Tungsten:

Specific information on the synthesis of tungsten pincer complexes derived from this compound was not found in the provided search results. However, the chemistry of tungsten often parallels that of molybdenum, suggesting that similar synthetic strategies could be applicable.

The synthesis of cobalt NCN pincer complexes stabilized by a monoanionic tridentate ligand derived from this compound has been successfully achieved. d-nb.infonih.gov The preparation of the paramagnetic 15-electron complex [Co(NCNCH2-Et)Br] (a Co(II) species) is accomplished through the transmetalation of Li[2,6-(Et2NCH2)2C6H3] with CoBr2 in THF. d-nb.infonih.gov This Co(II) complex can be further oxidized to a Co(III) state. d-nb.infonih.gov For instance, treatment of the Co(II) complex with nitric oxide (NO) gas leads to the formation of the diamagnetic Co(III) species [Co(NCNCH2-Et)(NO)Br]. d-nb.infonih.gov This complex features a bent NO ligand, which is characteristic of a formal NO⁻ anion and a Co(III) center. d-nb.infonih.gov

| Cobalt Complex | Cobalt Oxidation State | Synthesis Details | Key Characterization |

| [Co(NCNCH2-Et)Br] | Co(II) | Transmetalation of Li[2,6-(Et2NCH2)2C6H3] with CoBr2 | Paramagnetic, 15 VE complex |

| [Co(NCNCH2-Et)(NO)Br] | Co(III) | Reaction of [Co(NCNCH2-Et)Br] with NO gas | Diamagnetic, features a bent NO ligand (Co-N-O angle ~135.0°) |

| [Co(NCNCH2-Et)Br2] | Co(III) | Oxidation of [Co(NCNCH2-Et)Br] with CuBr2 | High-spin complex |

| Co(NCNCH2-Et)(MeCN)32 | Co(III) | Reaction of [Co(NCNCH2-Et)Br2] with TlBF4 in acetonitrile (B52724) | Cationic, octahedral complex |

Investigation of Reversible Ligand Protonation in Metal Complexes

The concept of reversible ligand protonation is a key aspect of "non-innocent" ligand behavior, where the ligand can actively participate in chemical transformations. In the context of pincer complexes, this can involve the protonation and deprotonation of the ligand backbone, which can modulate the electronic properties of the metal center and open up new reaction pathways.

While specific studies on the reversible ligand protonation of metal complexes bearing the this compound derived NCN pincer ligand are not extensively detailed in the provided results, research on other pincer systems highlights the importance of this phenomenon. For example, in certain cobalt dinitrogen pincer complexes, protonation has been shown to occur at the ligand scaffold, triggering further reactivity. nih.gov Similarly, studies on Group 4 complexes with non-innocent cyclopentadienyl-oxazoline ligands have demonstrated reversible amine elimination, which involves the shuttling of a proton between the ligand and a coordinated amine. This process is influenced by steric factors of the ligand, metal center, and other ancillary ligands.

The potential for reversible protonation in NCN pincer complexes derived from this compound warrants further investigation. The presence of the basic nitrogen atoms in the diethylamino groups could potentially serve as sites for protonation, influencing the electronic structure and reactivity of the coordinated metal center.

Analysis of Agostic C-H Interactions in Pincer Complexes

Agostic interactions, which involve a three-center, two-electron bond between a carbon-hydrogen group and a transition metal center, are a subject of significant interest in organometallic chemistry. These interactions are crucial in understanding reaction mechanisms, particularly C-H activation, and the stabilization of coordinatively unsaturated metal complexes. In the context of pincer complexes derived from diaminobenzene scaffolds, such as those related to this compound, these interactions can be pivotal in defining the geometry and reactivity of the complex.

The identification and analysis of agostic C-H interactions rely heavily on detailed structural characterization through methods like X-ray crystallography and NMR spectroscopy. X-ray diffraction studies on related iridium pincer complexes reveal square-pyramidal geometries where subtle distortions in bond angles and unusually short metal-hydrogen distances can indicate an agostic interaction. rug.nl For instance, the precise arrangement of ligands around the metal center in pincer complexes, which creates a specific coordination pocket, can force a C-H bond from a ligand substituent into close proximity with the metal. nih.gov

Spectroscopic data provides further evidence. In ¹H NMR spectroscopy, the proton involved in an agostic interaction often exhibits a significant upfield shift and a reduced C-H coupling constant (J_CH). These features, combined with structural data, allow for a comprehensive understanding of the electronic and steric factors that govern the presence and strength of these intramolecular interactions.

Studies on Reversible Carbonyl Ligand Addition Across Metal-Carbon Bonds

The interaction of carbon monoxide (CO) with metal pincer complexes is a fundamental area of study, providing insight into the electronic properties of the metal center and the potential for catalytic carbonylation reactions. The reversible addition of a carbonyl ligand to a metal complex is a key elementary step in many catalytic cycles.

Research on iron and cobalt pincer complexes based on related N-heterocyclic carbene (NHC) backbones demonstrates the synthesis and characterization of stable metal-carbonyl species. nih.govrsc.org For example, an iron(0) tricarbonyl complex, [Fe(PC-iPr)(CO)3], has been synthesized and fully characterized. This complex can undergo further reactions, such as protonation, to yield cationic hydride complexes, illustrating the reactivity of the coordinated CO ligands. nih.gov

The strength of the metal-carbonyl bond can be probed using infrared (IR) spectroscopy by observing the C-O stretching frequency (ν_CO). Studies on iridium pincer carbonyl complexes show that as the electronegativity of the atoms in the pincer ligand backbone increases, the ν_CO exhibits a blue shift (moves to higher frequency). rug.nl This indicates a stronger C-O bond and consequently a weaker metal-carbon bond, reflecting a decrease in the metal-to-CO back-donation. This spectroscopic handle is invaluable for studying how modifications to the ligand structure, such as the use of an this compound backbone, can tune the electronic properties and reactivity of the metal center, including the kinetics and thermodynamics of reversible CO addition.

Catalytic Efficacy of this compound-Based Metal Complexes

Metal complexes featuring ligands derived from this compound and its analogues have demonstrated significant efficacy in a variety of important catalytic transformations. The unique steric and electronic environment provided by these pincer ligands allows for the stabilization of reactive metal centers that can efficiently mediate reactions such as hydrosilylation, borylation, isomerization, and transfer hydrogenation.

Hydrosilylation Catalysis

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a cornerstone of organosilicon chemistry. While precious metals have historically dominated this field, pincer complexes of earth-abundant metals like cobalt, nickel, and iron are emerging as sustainable alternatives. nih.gov Pincer ligands play a critical role in stabilizing the low-valent metal species that are often key intermediates in the catalytic cycle.

Research has shown that nickel pincer complexes can be exceptionally active for the hydrosilylation of alkenes. For example, a specific nickel complex demonstrated a remarkable turnover frequency (TOF) of 83,000 h⁻¹ for the hydrosilylation of 1-octene (B94956). nih.gov Similarly, iron(II) NNN-pincer complexes can be activated to catalyze the anti-Markovnikov hydrosilylation of 1-octene with phenylsilane, achieving high yields. nih.gov

Table 1: Performance of Pincer Complexes in Alkene Hydrosilylation

| Catalyst Type | Alkene | Silane | Yield | Selectivity | Reference |

|---|---|---|---|---|---|

| Ni-NNN Pincer | 1-Octene | Ph₂SiH₂ | 98% Conv. | >99% linear | nih.gov |

| Fe-NNN Pincer | 1-Octene | PhSiH₃ | 95% | anti-Markovnikov | nih.gov |

Dehydrogenative Borylation Catalysis

Hydroboration and dehydrogenative borylation are powerful methods for synthesizing valuable organoboron compounds. Pincer complexes have been successfully employed as catalysts for these transformations. Cobalt complexes supported by PCP-type pincer ligands have shown high activity for the hydroboration of alkenes and nitriles. nih.govnih.gov

In one study, cobalt pincer complexes catalyzed the hydroboration of styrene, producing the corresponding alkyl boronate ester in yields up to 93%. nih.gov These catalysts were also effective for a broader range of terminal alkenes. nih.gov Furthermore, cationic cobalt(I) nitrosyl pincer complexes have been utilized for the reductive hydroboration of various nitriles with pinacolborane (HBpin), demonstrating the versatility of these systems. nih.gov

Table 2: Catalytic Hydroboration using Cobalt Pincer Complexes

| Catalyst | Substrate | Reagent | Yield | Reference |

|---|---|---|---|---|

| Co-PCP Complex | Styrene | HBpin | 93% | nih.gov |

| Co-PCP Complex | Benzonitrile | HBpin | High | nih.gov |

Catalytic Isomerization Reactions

The isomerization of alkenes is a fundamentally important and atom-economical reaction. Pincer complexes are adept at catalyzing this transformation, particularly the transposition of double bonds in allylic systems. A neutral cobalt(I) pincer complex incorporating a PCNHCP ligand has been reported as an efficient catalyst for the selective isomerization of N-allylic compounds, including amines, amides, and imines. nih.gov

The reaction proceeds smoothly at temperatures between 80-90 °C and is believed to occur via a π-allyl mechanism. nih.gov This methodology provides a sustainable route to synthesize enamines and other valuable internal alkenes from readily available starting materials. nih.gov The high efficiency and broad substrate scope highlight the potential of these catalysts in synthetic organic chemistry.

Transfer Hydrogenation of Aldehydes

Transfer hydrogenation is a valuable method for the reduction of carbonyl compounds using readily available hydrogen donors like isopropanol, avoiding the need for high-pressure H₂ gas. Iridium pincer complexes containing N-H linkers, which are structurally analogous to ligands derived from this compound, have shown high activity in related transfer dehydrogenation reactions. rug.nl

Specifically, an iridium complex, (iPr2PNCOPtBu2)IrHCl, was found to be a highly effective catalyst for the transfer dehydrogenation of cyclooctane. rug.nl The strong hydrogen-bond-donating capability of the N-H linker in the pincer ligand is thought to play a role in the enhanced catalytic activity. rug.nl This activity in dehydrogenation strongly suggests that these complexes are promising candidates for the reverse reaction, the transfer hydrogenation of aldehydes and other unsaturated substrates.

Role as Organocatalysts and Chiral Auxiliaries in Asymmetric Synthesis

Ligands derived from this compound have emerged as effective organocatalysts in asymmetric synthesis, particularly in reactions where the formation of stereocenters is critical. These catalysts, which possess both a primary and a tertiary amine group in a 1,3-relationship, have demonstrated considerable success in promoting enantioselective transformations under mild conditions. nii.ac.jpnih.gov Their design allows for the cooperative action of the two amine functionalities, a feature that is central to their catalytic efficacy. nii.ac.jpnih.gov

A significant application of these 1,3-diamine derivatives is in asymmetric Mannich reactions of ketones. nih.govnih.gov When utilized in the presence of an acid co-catalyst, these organocatalysts can facilitate the addition of a ketone to an imine, yielding chiral β-amino ketones with high levels of enantioselectivity. nih.govnih.gov The structure of the 1,3-diamine catalyst is crucial, as it provides a framework that can accommodate a variety of ketone substrates for enamine formation, a key step in the catalytic cycle. nii.ac.jp

Research has shown that the 1,3-diamine moiety is essential for catalysis. nih.gov For instance, analogous 1,3-amino alcohols have been found to be inefficient catalysts for the same transformations, highlighting the importance of the dual amine functionality. nih.gov The strategic placement of the primary and tertiary amines allows for intramolecular hydrogen bonding, which can modulate the reactivity and function of both groups during the catalytic process. nii.ac.jp

The versatility of these catalysts has been demonstrated in their application to γ-position-selective Mannich reactions of β-ketophosphonates. In these reactions, the 1,3-diamine derived catalyst system, in conjunction with an acid, directs the nucleophilic attack from the γ-position of the β-ketophosphonate to the imine, producing δ-amino β-ketophosphonates with high enantiomeric excess. nih.gov Notably, the reactions proceed with high regioselectivity, with no formation of the α-position addition product observed. nih.gov

The following table summarizes the performance of a 1,3-diamine derived catalyst in the asymmetric Mannich reaction between various ketones and an imine, showcasing the high enantioselectivities achieved.

Table 1: Enantioselective Mannich Reactions of Various Ketones Catalyzed by a 1,3-Diamine Derivative

| Ketone | Product | Enantioselectivity (ee %) |

|---|---|---|

| Acetone | 9a | 95 |

| Cyclohexanone | 11a | 92 |

| Cyclopentanone | 11b | 96 |

| Acetophenone | 11c | 85 |

Data sourced from a study on 1,3-diamine-derived catalysts in asymmetric Mannich reactions. nih.gov

Elucidation of Catalytic Mechanisms and Reaction Pathways

The catalytic mechanism of this compound derived organocatalysts in asymmetric reactions is believed to involve the cooperative action of the primary and tertiary amine groups. nii.ac.jpnih.gov This bifunctional catalysis is a key feature that distinguishes their mode of action and contributes to the high levels of stereocontrol observed.

In the context of the asymmetric Mannich reaction, the proposed catalytic cycle begins with the reaction of the primary amine of the catalyst with the ketone substrate to form an enamine intermediate. nii.ac.jp This is a common strategy in aminocatalysis to activate the ketone as a nucleophile.

Simultaneously, the tertiary amine group of the 1,3-diamine is protonated by the acid co-catalyst. nii.ac.jp This protonated tertiary amine then acts as a Brønsted acid, activating the electrophile (the imine) through hydrogen bonding. This interaction not only enhances the reactivity of the imine but also plays a crucial role in establishing the chiral environment necessary for enantioselective bond formation. The tertiary amine, when interacting with the acid, can also provide steric bulk, which helps to shield one face of the enamine, further directing the approach of the electrophile. nii.ac.jp

The 1,3-relationship between the primary and tertiary amines is critical for this cooperative action. nii.ac.jp This specific substitution pattern allows the two functional groups to be positioned appropriately within the transition state to simultaneously interact with the nucleophile and the electrophile. While 1,2-diamine derivatives have been extensively studied as catalysts, the exploration of 1,3-diamines has opened up new avenues for catalyst design. nii.ac.jp

The reaction proceeds through a highly organized transition state where the enamine attacks the activated imine. The stereochemical outcome of the reaction is dictated by the facial selectivity of this attack, which is controlled by the chiral scaffold of the catalyst. After the carbon-carbon bond formation, the resulting intermediate is hydrolyzed to release the chiral β-amino ketone product and regenerate the catalyst, allowing it to enter another catalytic cycle.

Studies have indicated that bond formation typically occurs at the less-substituted α-position of the ketone carbonyl group, suggesting that the catalyst architecture favors this regioselectivity. nih.govnih.gov The successful application of these catalysts in γ-position-selective Mannich reactions of β-ketophosphonates further underscores the ability of the catalyst to control both regioselectivity and enantioselectivity. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of N1,n3 Diethylbenzene 1,3 Diamine and Its Complexes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the detailed molecular structure of N1,N3-diethylbenzene-1,3-diamine and its derivatives in solution. Both ¹H and ¹³C NMR are routinely employed to map the connectivity of atoms and probe the electronic environment of the nuclei. researchgate.net

In the context of its complexes, such as those with transition metals, NMR spectroscopy provides critical information. For instance, in certain manganese pincer complexes incorporating a derivative of this compound, ¹H NMR spectroscopy has been used to identify the presence of an agostic interaction, a type of intramolecular C-H bond interaction with the metal center. dokumen.pubresearchgate.net This is often observed as an upfield shift of the proton signal involved in the agostic bond. tuwien.at Furthermore, ³¹P{¹H} NMR is invaluable for phosphorus-containing pincer complexes, revealing the coordination of the phosphine (B1218219) groups to the metal and providing data on their coupling. tuwien.at

Detailed NMR data for derivatives and complexes of this compound are instrumental in confirming their synthesis and understanding their solution-state behavior. researchgate.net

Table 1: Illustrative ¹H NMR Data for a Derivative of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.07 | m | 1H | CH |

| 2.51 | m | 2H | PCH(CH₃)₂ |

| 1.31 | m | 18H | PCH(CH₃)₂ |

Note: This table is a representative example based on data for related pincer complexes and may not correspond to the free diamine ligand. researchgate.net

Mass Spectrometry Techniques (High-Resolution Mass Spectrometry, Electrospray Ionization Mass Spectrometry) for Molecular Identification and Compositional Analysis

Mass spectrometry (MS) is an essential tool for the precise determination of molecular weight and elemental composition of this compound and its complexes. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically within a few parts per million (ppm), which allows for the unambiguous confirmation of the elemental formula of a compound. researchgate.netacs.org

Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of organometallic complexes, including those derived from this compound. amazonaws.comresearchgate.net ESI-MS allows for the gentle transfer of ions from solution to the gas phase, minimizing fragmentation and enabling the observation of the intact molecular ion or its adducts. amazonaws.com This technique has been crucial in characterizing a variety of metal complexes, providing evidence for their formation and stability in solution. researchgate.netresearchgate.net For example, ESI-MS has been used to identify the molecular ions of iron and cobalt pincer complexes, confirming their proposed structures. researchgate.netacs.org

Table 2: Representative High-Resolution Mass Spectrometry Data

| Compound/Complex | Ion Formula | Calculated m/z | Found m/z |

| 2-Chloro-N1,N3-diethylbenzene-1,3-diamine derivative | C₁₀H₁₂ClN₂O₂ | [M+H]⁺ 227.0582 | 227.0577 |

| Tungsten Pincer Complex | C₂₅H₃₉BrO₃NaPW | [M+Na]⁺ 707.0652 | 707.0620 |

Note: The data in this table are illustrative of the precision of HRMS in characterizing related compounds. researchgate.nettuwien.at

Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, IR spectroscopy can confirm the presence of N-H and C-N bonds, as well as the characteristic absorptions of the benzene (B151609) ring.

In the study of its metal complexes, IR spectroscopy is particularly informative. researchgate.net For example, in carbonyl complexes, the position of the C-O stretching frequency (ν(CO)) provides insight into the electronic environment of the metal center and the bonding mode of the carbonyl ligands. tuwien.atresearchgate.net Similarly, in nitrosyl complexes, the N-O stretching frequency (ν(NO)) can indicate whether the nitrosyl ligand is bent or linear, which has implications for the formal oxidation state of the metal. acs.org For instance, strong IR absorption bands for the NO stretching mode have been observed for cobalt nitrosyl complexes, helping to characterize their electronic structure. acs.org

X-ray Diffraction Analysis for Precise Solid-State Structure Determination

Studies on various metal pincer complexes have revealed distorted square pyramidal or square planar geometries, with the ligand's donor atoms arranged meridionally around the metal. researchgate.netacs.org For example, the solid-state structures of cobalt nitrosyl pincer complexes have been determined by X-ray diffraction, confirming the coordination environment and the linear or bent nature of the nitrosyl ligand. acs.org These structural details are crucial for understanding the reactivity and catalytic potential of these complexes. researchgate.net

Table 3: Selected Bond Parameters from X-ray Diffraction Analysis of a Cobalt Pincer Complex

| Parameter | Value |

| Co1–C1 bond length | 1.932(2) Å |

| Co1–P1 bond length | 2.2042(8) Å |

| Co1–N1 bond length | 1.635(2) Å |

| P2–Co1–P1 bond angle | 159.68(3)° |

| C1–Co1–N1 bond angle | 175.1(1)° |

Note: This data is for a representative cobalt pincer complex and illustrates the precision of X-ray diffraction analysis. acs.org

Complementary Advanced Spectroscopic Methods for Chemical Information

Beyond the core techniques, other advanced spectroscopic methods can provide further chemical information. UV-Vis spectroscopy, for instance, can be used to study the electronic transitions within the molecule and its complexes, offering insights into their electronic structure. researchgate.net For metal complexes, these transitions often involve metal-to-ligand charge transfer (MLCT) bands. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with spectroscopic data to provide a deeper understanding of the electronic structure, bonding, and reactivity of these compounds. dokumen.pubresearchgate.netacs.org DFT calculations can help to interpret experimental spectra and to predict molecular properties.

Computational Chemistry Studies on N1,n3 Diethylbenzene 1,3 Diamine and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the electronic properties, reactivity, and energetics of N1,N3-Diethylbenzene-1,3-diamine and its derivatives.

Detailed research findings from DFT calculations have elucidated the distribution of electron density, molecular orbital energies, and other electronic parameters. For instance, a study on a derivative, N1,N1-diethyl-N4-[(quinolin-2-yl)methylidene]benzene-1,4-diamine, calculated the HOMO-LUMO energy gap to be 3.3080 eV using the B3LYP/6-311++G(d,p) level of theory. This energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

The reactivity of these diamine derivatives can be predicted by analyzing various DFT-derived descriptors. These descriptors help in understanding how the molecule will interact with other chemical species. The energetics of reactions involving these compounds, such as reaction enthalpies and activation energies, can also be computed, providing a deeper understanding of their thermodynamic and kinetic feasibility.

In a study of N-substituted diacetamides, DFT calculations were employed to understand the significant increase in activation energy for thermal decomposition when a hydrogen atom is replaced by a phenyl group. The calculations revealed that the phenyl group is oriented perpendicularly to the C(O)NC(O) plane, which prevents electron delocalization with the aromatic ring. This steric effect was shown to increase the torsional barrier, explaining the observed difference in activation energies.

Table 1: Calculated Electronic Properties of a Diamine Derivative

| Property | Value |

| Method | DFT (B3LYP/6-311++G(d,p)) |

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

| HOMO-LUMO Gap | 3.3080 eV |

Computational Investigations of Reaction Mechanisms and Transition States

Computational methods are instrumental in mapping out the intricate details of reaction mechanisms, including the identification of transient intermediates and the characterization of transition state structures. For reactions involving this compound and its derivatives, these studies provide a step-by-step understanding of how chemical transformations occur.

For example, the electrochemical oxidation of N,N-diethyl-p-phenylenediamine in dimethylformamide was modeled and found to be consistent with an ECrevECE reaction mechanism. This involves a sequence of electron transfers (E) and chemical reactions (C).

Theoretical studies on 1,3-dipolar cycloaddition reactions, a common reaction type for related nitrogen-containing compounds, have utilized DFT to distinguish between concerted and stepwise mechanisms. These calculations can determine the energy barriers for different pathways, revealing the most likely route for the reaction to proceed. For instance, in the reaction of nitrilimine with ethene, both [3+2] and [1+2] cycloaddition pathways were found to be concerted and asynchronous.

The geometry and energy of transition states are critical for understanding reaction kinetics. Computational tools can precisely calculate these parameters, offering insights that are often difficult to obtain experimentally.

Prediction and Analysis of Excited-State Properties and Photophysical Behavior

The interaction of molecules with light is governed by their excited-state properties. Computational chemistry provides a framework for predicting and analyzing the photophysical behavior of this compound and its derivatives, which is crucial for applications in areas like organic light-emitting diodes (OLEDs) and sensors.

Methods such as Time-Dependent DFT (TD-DFT) are used to calculate electronic absorption and emission spectra, as well as to investigate processes like fluorescence and phosphorescence. These calculations can predict the wavelengths of maximum absorption and emission, oscillator strengths, and the nature of the electronic transitions involved.

While specific studies on the excited-state properties of this compound were not found in the search results, the general applicability of these computational methods to aromatic amines is well-established. These studies would typically involve optimizing the geometry of the molecule in its first excited state and calculating the energy difference between the ground and excited states to predict emission energies.

Studies on Molecular Conformations, Stability, and Fluxional Dynamics

The three-dimensional structure and conformational flexibility of a molecule are key determinants of its physical and biological properties. Computational studies can explore the potential energy surface of this compound and its derivatives to identify stable conformers and the energy barriers between them.

A study on a derivative, N1,N1-diethyl-N4-[(quinolin-2-yl)methylidene]benzene-1,4-diamine, determined the dihedral angle between the quinoline (B57606) and phenylenediamine rings to be 178.9(3)°, indicating a nearly planar structure. DFT calculations at the B3LYP/6-311++

Applications and Emerging Research Areas for N1,n3 Diethylbenzene 1,3 Diamine

Applications in Materials Science and Engineering

The distinct chemical architecture of N1,N3-Diethylbenzene-1,3-diamine makes it a valuable component in the synthesis and development of advanced materials. The two secondary amine groups offer reactive sites for polymerization and serve as coordinating points for metal ions, while the aromatic ring contributes to thermal stability and specific electronic properties.

Role as a Monomer or Building Block in Polymer Chemistry

This compound serves as a foundational building block in the field of polymer chemistry. Diamines are a critical class of monomers used in the synthesis of polyamides, a major category of engineering plastics known for their strength and durability. acs.org The amine groups on the molecule can react with dicarboxylic acids or their derivatives in a condensation polymerization reaction to form amide linkages, creating a long polymer chain.

While specific data on polyamides derived exclusively from this compound is not extensively detailed in public literature, related isomers like N1,N1-Diethylbenzene-1,3-diamine are utilized in the production of polymers and as intermediates in their synthesis. nih.govnih.gov The general principle involves leveraging the two reactive amine functionalities to build the polymer backbone, with the diethylated benzene (B151609) core influencing the final properties of the material, such as its thermal resistance, solubility, and mechanical characteristics.

Contribution to the Synthesis of Dyes and Pigments

Aromatic diamines have long been central to the dye manufacturing industry, acting as precursors to a wide array of chromophores. This compound fits within this class of compounds, with its structural isomer N1,N1-Diethylbenzene-1,3-diamine being noted for its use in the production of dyes. nih.gov

The utility of these compounds stems from their ability to undergo diazotization and coupling reactions, which are fundamental processes in creating azo dyes. The amine groups are converted into diazonium salts, which then react with a coupling component to form a highly conjugated system that absorbs light in the visible spectrum, thereby producing color.

The specific isomer N1,N1-diethylbenzene-1,4-diamine is a well-documented intermediate for a variety of commercial dyes. nih.gov This highlights the potential of the diethylbenzene-diamine scaffold in colorant chemistry.

Table 1: Examples of Dyes Synthesized from a Related Isomer (N1,N1-diethylbenzene-1,4-diamine) This table illustrates the application of a structurally similar compound in the dye industry, suggesting the potential utility of this compound.

| Dye Name | CAS Registry Number |

| C.I. Basic Blue 13 | Not specified in source |

| C.I. Solvent Blue 22 | Not specified in source |

| C.I. Basic Blue 14 | Not specified in source |

| Acid Blue 98 | Not specified in source |

| C.I. Mordant Blue 35 | Not specified in source |

| Source: nih.gov |

Potential in Optoelectronic Materials Development

In the field of optoelectronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs), aromatic diamine derivatives are crucial. bohrium.com These molecules are widely used as hole-transporting materials (HTMs), which facilitate the movement of positive charge carriers (holes) within the device to the emissive layer, where they recombine with electrons to produce light. mdpi.com

Compounds like N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB) and various carbazole (B46965) derivatives containing diamino functionalities are benchmark HTMs due to their high thermal stability and suitable electronic properties. nih.govmdpi.com The electron-rich nature of the amine groups and the aromatic system in this compound make it a candidate for investigation in this area. Its structure could be incorporated into larger molecular designs for HTMs, with the potential to influence the material's glass transition temperature, ionization potential, and charge mobility. nih.gov The study of various aromatic diamines has shown that their specific structure dictates the performance of the resulting OLED devices. bohrium.com

Application in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules, known as ligands. The vast majority of MOFs are built using N-donor ligands and aromatic carboxylates. mdpi.com this compound, as an aromatic N-donor ligand, is a suitable candidate for constructing MOFs.

The nitrogen atoms of the diamine can coordinate with metal centers, while the benzene ring provides a rigid structural component. The properties of the resulting MOF, such as pore size, surface area, and chemical functionality, are directly influenced by the geometry and chemical nature of the organic ligand. ossila.com Diamine-functionalized MOFs have been specifically investigated for applications such as carbon dioxide capture, where the amine groups provide preferential binding sites for CO₂ molecules. researchgate.net The use of multidentate N-containing ligands is a growing area of research for creating novel MOFs with enhanced properties for separation and purification processes. acs.org

Exploratory Research in Biological and Medicinal Chemistry

The structural motifs present in this compound are also found in various biologically active molecules, prompting exploratory research into its potential therapeutic properties.

Investigation of Potential Antimicrobial Properties

The diamine functional group is a key feature in many compounds exhibiting antimicrobial activity. Research into synthetic diamines has revealed that certain structures can disrupt bacterial membranes, leading to rapid bactericidal effects against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. nih.govacs.org The proposed mechanism often involves an electrostatic interaction between the positively charged amine groups and the negatively charged components of the bacterial membrane. nih.gov

Furthermore, aromatic diamidines, which share structural similarities with aromatic diamines, have been screened for in vitro antimicrobial activity against opportunistic pathogens. nih.gov While research on the specific antimicrobial effects of this compound is not widely published, the known activity of related chemical classes provides a strong rationale for its investigation. The combination of an aromatic core and two amine groups makes it a target for synthesis and screening in the search for new antimicrobial agents. mdpi.com

Assessment of Potential Anticancer Activities

While direct and extensive research into the anticancer activities of this compound is not widely documented in publicly available literature, the structural motif of a 1,3-disubstituted diamine on a benzene ring is of significant interest in medicinal chemistry. The evaluation of its potential anticancer properties can be inferred from studies on analogous compounds and derivatives that have shown cytotoxic effects against various cancer cell lines.

The core structure of this compound presents several features that could be exploited for the design of potential anticancer agents. The presence of two secondary amine groups on a phenyl ring offers sites for further chemical modification, allowing for the synthesis of a diverse library of derivatives. The lipophilicity imparted by the ethyl groups can also influence the compound's pharmacokinetic properties.

Research on related aromatic diamine derivatives has indicated that this class of compounds can exhibit biological activity. For instance, various N,N'-disubstituted diamines and related nitrogen-containing heterocyclic compounds have been investigated for their potential to inhibit cancer cell proliferation. nih.gov The mechanism of action for such compounds can vary widely, from interfering with DNA synthesis and topoisomerase activity to inhibiting specific kinases involved in cell cycle regulation. nih.gov

A common strategy in cancer drug discovery is to identify a core scaffold that can be systematically modified to optimize its activity and selectivity. The this compound scaffold could serve as such a starting point. The table below outlines hypothetical modifications and the potential impact on anticancer activity, based on general principles of medicinal chemistry.

| Modification Site | Type of Modification | Potential Impact on Anticancer Activity |

| Amine Groups | Acylation, Sulfonylation, Alkylation | Alteration of electronic properties and hydrogen bonding capacity, potentially leading to interactions with specific biological targets. |

| Benzene Ring | Introduction of electron-withdrawing or electron-donating groups | Modulation of the overall electronic character and reactivity of the molecule. |

| Ethyl Groups | Variation of alkyl chain length or introduction of cyclic structures | Modification of lipophilicity and steric hindrance, affecting binding to target proteins. |

It is important to note that without empirical data from in vitro and in vivo studies, the anticancer potential of this compound remains speculative. However, its structural relationship to other bioactive diamine compounds provides a rationale for its inclusion in screening programs for novel anticancer agents.

Prospects as a Building Block in Drug Discovery and Development

The utility of this compound as a building block in drug discovery and development is a more concrete and promising area. The 1,3-diamine structural motif is a key component in a number of biologically active natural products and synthetic compounds. rsc.org As a readily available chemical intermediate, this compound offers a versatile platform for the synthesis of more complex molecules with potential therapeutic applications.

One of the primary applications of this compound in drug discovery would be in the generation of combinatorial libraries. By reacting the two amine groups with a wide array of chemical partners (e.g., acyl chlorides, sulfonyl chlorides, aldehydes), a large and diverse set of derivatives can be rapidly synthesized. These libraries can then be screened against a panel of cancer cell lines or specific molecular targets to identify "hit" compounds.

The process of utilizing this compound as a building block can be conceptualized in the following steps:

Scaffold Elaboration: The core this compound structure is functionalized to introduce new chemical diversity.

Library Synthesis: A collection of derivatives is synthesized, often using high-throughput techniques.

Biological Screening: The synthesized compounds are tested for their ability to inhibit cancer cell growth or modulate the activity of a specific cancer-related protein.

Structure-Activity Relationship (SAR) Studies: The relationship between the chemical structure of the derivatives and their biological activity is analyzed to guide the design of more potent and selective compounds.

A modern approach that complements this traditional drug discovery pipeline is the use of computational methods such as pharmacophore modeling. A pharmacophore model defines the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.govroyalsocietypublishing.orgugm.ac.idnih.gov By analyzing the structures of known anticancer agents that may share some features with derivatives of this compound, a pharmacophore model can be developed. This model can then be used to virtually screen for or design new derivatives with a higher probability of being active.

The table below illustrates how different synthetic pathways starting from this compound could lead to classes of compounds with potential therapeutic relevance.

| Starting Material | Reaction Type | Resulting Compound Class | Potential Therapeutic Area |

| This compound | Condensation with dicarbonyls | Heterocyclic compounds (e.g., benzodiazepines) | CNS disorders, anticancer |

| This compound | Reaction with isocyanates/isothiocyanates | Urea/Thiourea derivatives | Kinase inhibitors, antiviral |

| This compound | Buchwald-Hartwig amination | N-Aryl derivatives | Materials science, medicinal chemistry |

Analytical Methodologies for N1,n3 Diethylbenzene 1,3 Diamine in Diverse Research Contexts

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are indispensable for the separation and purity assessment of N1,N3-Diethylbenzene-1,3-diamine from reaction mixtures, starting materials, and potential byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC (RP-HPLC) is a widely adopted method for the analysis of aromatic amines like this compound. In this technique, a nonpolar stationary phase is used with a polar mobile phase. For this compound and its isomers, C18 columns are commonly employed. The mobile phase typically consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with additives like phosphoric acid or formic acid to improve peak shape and resolution. For instance, a method for a related compound, N,N-Diethylbenzene-1,4-diamine, utilizes a mobile phase of acetonitrile, water, and phosphoric acid. researchgate.net For applications requiring mass spectrometric detection (LC-MS), volatile buffers like formic acid are used instead of phosphoric acid. researchgate.netsielc.com

Ultra-High-Performance Liquid Chromatography (UPLC), which uses columns with smaller particle sizes (typically sub-2 µm), offers faster analysis times and higher resolution compared to traditional HPLC. researchgate.netsielc.com The separation of structural isomers, which is often a challenge, can be effectively achieved using UPLC systems. For example, a UPLC method was successful in separating the isomers 2,6-xylidine and 2,4-xylidine. waters.com

Gas Chromatography (GC):

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. Due to the polar nature of the amine groups, derivatization is often employed to improve chromatographic performance and reduce peak tailing. A common derivatizing agent is trifluoroacetic anhydride (B1165640) (TFAA), which converts the amines into less polar and more volatile trifluoroacetyl derivatives. researchgate.netresearchgate.net The choice of the GC column is critical, with fused-silica capillary columns coated with a nonpolar or medium-polarity stationary phase being typical choices.

Table 1: Typical Chromatographic Conditions for the Analysis of Aromatic Diamines

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

|---|---|---|

| Column | C18 or other reverse-phase columns | Fused-silica capillary column (e.g., DB-5ms) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water or Methanol/Water with additives (e.g., formic acid) | Helium or Nitrogen |

| Detector | UV-Vis, Diode Array Detector (DAD), Mass Spectrometer (MS) | Flame Ionization Detector (FID), Mass Spectrometer (MS) |

| Derivatization | Not always necessary | Often required (e.g., with TFAA) |

| Typical Application | Purity assessment, quantification in solutions | Identification of volatile impurities, analysis in complex matrices |

Spectroscopic Detection and Quantitation Methods

Spectroscopic techniques are vital for the structural elucidation and quantification of this compound.

Mass Spectrometry (MS):

When coupled with GC or LC, mass spectrometry provides both qualitative and quantitative information. In electron ionization (EI) mode, this compound will produce a characteristic fragmentation pattern that can be used for its identification. The molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (164.25 g/mol ). nih.gov High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule with high accuracy. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural confirmation of this compound.

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons, the protons of the ethyl groups (triplet for the methyl and quartet for the methylene), and the N-H protons of the amine groups. The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,3-substitution pattern.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the different carbon atoms in the molecule, including the substituted and unsubstituted carbons of the benzene (B151609) ring and the carbons of the ethyl groups.

While specific spectral data for this compound is not extensively published in peer-reviewed literature, data for the related compound 1,3-diethylbenzene (B91504) shows characteristic aromatic and aliphatic signals. chemicalbook.com

Infrared (IR) and UV-Vis Spectroscopy:

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for N-H stretching vibrations (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and alkyl groups, and C=C stretching of the aromatic ring.

UV-Vis Spectroscopy: Aromatic amines show characteristic absorption bands in the ultraviolet-visible region. These absorptions are due to π-π* transitions of the benzene ring. The position and intensity of these bands can be influenced by the solvent and the substitution pattern on the ring. mdpi.com

Table 2: Key Spectroscopic Data for Aromatic Diamine Analysis

| Technique | Information Provided | Expected Features for this compound |

|---|---|---|

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | Molecular ion at m/z 164.25 and characteristic fragment ions |

| ¹H NMR | Proton environment and connectivity | Signals for aromatic, N-H, and ethyl protons |

| ¹³C NMR | Carbon skeleton | Signals for aromatic and ethyl carbons |

| Infrared (IR) Spectroscopy | Functional groups | N-H, C-H (aromatic and aliphatic), and C=C stretching vibrations |

| UV-Vis Spectroscopy | Electronic transitions | Absorption maxima corresponding to π-π* transitions |

Development and Validation of Analytical Protocols for Complex Matrices

The analysis of this compound in complex matrices, such as environmental samples or industrial process streams, requires the development and validation of robust analytical protocols to ensure the accuracy and reliability of the results.

Method Development:

The development of an analytical method typically involves:

Sample Preparation: This is a critical step to remove interfering substances from the matrix. Techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used to isolate and concentrate aromatic amines from aqueous or solid samples. nih.gov

Optimization of Separation Conditions: For chromatographic methods, this involves selecting the appropriate column, mobile phase composition and gradient (for HPLC), or temperature program (for GC).

Optimization of Detection Parameters: This includes selecting the appropriate wavelengths for UV-Vis detection or optimizing the parameters of the mass spectrometer for sensitivity and selectivity.

Method Validation:

Once a method is developed, it must be validated to demonstrate its fitness for purpose. According to international guidelines, method validation typically assesses the following parameters:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. nih.gov

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. researchgate.netnih.gov

Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies using spiked samples. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.netnih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netnih.gov

For example, a validated method for the determination of aromatic amines in textiles reported linearity in the range of 0.1–100 μg kg⁻¹ with a coefficient of determination of 0.999, and average recoveries in the range of 88.0−122.3%. researchgate.net

Table 3: Common Validation Parameters for Analytical Methods

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity (r²) | Correlation coefficient of the calibration curve | > 0.99 |

| Accuracy (% Recovery) | Percentage of the true amount of analyte recovered | 80-120% |

| Precision (% RSD) | Relative standard deviation of replicate measurements | < 15% |

| LOD | Lowest detectable concentration | 3x the signal-to-noise ratio |

| LOQ | Lowest quantifiable concentration | 10x the signal-to-noise ratio |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1,N3-Diethylbenzene-1,3-diamine, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : Cu(I)-catalyzed cross-coupling reactions are effective for synthesizing ethyl-substituted diamines. For example, ethylation can be achieved using CuI catalysts with ligands like L-proline or triphenylphosphine in solvents such as acetonitrile or DMF. Reaction parameters (temperature, solvent polarity, and ligand choice) significantly influence yield. Post-synthesis purification via column chromatography or recrystallization is recommended . For coupling ethyl groups to aromatic diamines, carbodiimide-mediated amidation (e.g., EDCI/HOBT) in DMF with NMM as a base has been successfully employed .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm ethyl group substitution patterns and aromatic proton environments. For example, splitting patterns in the 6.5–7.5 ppm range (aromatic protons) and triplet signals for ethyl CH groups (~1.2–1.4 ppm) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (CHN, MW 164.25) and fragmentation patterns.

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity, especially when detecting trace byproducts like mono-ethylated intermediates .

Q. How can aqueous solubility of this compound derivatives be enhanced for biological studies?

- Methodological Answer : Appending polar moieties (e.g., dimethylpropane-1,3-diamine) via stable amide linkages improves solubility. For example, coupling N1,N1-dimethylpropane-1,3-diamine to carboxyl groups using EDCI/HOBT in DMF increases solubility to >10 mg/mL. Mild hydrolysis methods (e.g., trimethyltin hydroxide) prevent stereocenter epimerization during derivatization .

Advanced Research Questions

Q. How can SHELXL be utilized to resolve crystallographic ambiguities in this compound derivatives?

- Methodological Answer : SHELXL is ideal for refining high-resolution or twinned crystal structures. Key steps include:

- Twin Refinement : Use the TWIN and BASF commands for twinned data.

- Hydrogen Placement : HFIX constraints ensure accurate hydrogen positioning in ethyl groups.

- Disorder Modeling : PART and SUMP commands resolve disordered ethyl or aromatic moieties. Validate refinement with R < 5% and wR < 10% .

Q. What experimental strategies mitigate enantiomerization during the synthesis of chiral this compound derivatives?

- Methodological Answer : Enantiopure synthesis requires:

- Chiral Ligands : Use (S)- or (R)-proline in Cu-catalyzed reactions to induce asymmetry.

- Epimerization Prevention : Avoid strong bases (e.g., LiOH) during hydrolysis; instead, employ trimethyltin hydroxide for ester-to-acid conversion without racemization .

Q. How does this compound interact with enzymes like N8-acetylspermidine oxidase?

- Methodological Answer : Propane-1,3-diamine derivatives are products of enzymatic reactions (e.g., EC 1.5.3.15). To study inhibition:

- Enzyme Assays : Monitor HO production spectrophotometrically (λ = 240 nm) during spermidine oxidation.

- IC Determination : Pre-incubate the enzyme with the compound and measure activity loss. Competitive inhibition is common due to structural mimicry of spermidine .

Q. What accelerated stability testing protocols are recommended for this compound under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to 40°C/75% RH for 4 weeks (ICH Q1A guidelines).

- HPLC Stability Indicators : Track degradation products (e.g., oxidized amines or hydrolyzed ethyl groups).

- pH Stability : Test in buffers (pH 1–12) to identify optimal storage conditions. Ethyl groups generally enhance stability versus methyl analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.